3-Bromo-1-benzothiophen-7-amine
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Overview
Description
3-Bromo-1-benzothiophen-7-amine is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a bromine atom at the 3-position and an amine group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-bromo-1-benzothiophen-7-amine involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzothiophen-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: Involves the use of electrophilic cyclization agents.
Major Products Formed
Substitution Products: Various substituted benzothiophenes.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: Complex heterocyclic compounds.
Scientific Research Applications
3-Bromo-1-benzothiophen-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in cancer research.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-1-benzothiophen-7-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit specific kinases by binding to their active sites, thereby disrupting cellular signaling pathways involved in cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-benzothiophen-7-amine: Similar structure but with an iodine atom instead of bromine.
3-Chloro-1-benzothiophen-7-amine: Similar structure but with a chlorine atom instead of bromine.
3-Fluoro-1-benzothiophen-7-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
3-Bromo-1-benzothiophen-7-amine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-1-benzothiophen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNXJISSKDYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)SC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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